

(S)-N-Boc-Morpholine-2-acetic acid chemical properties

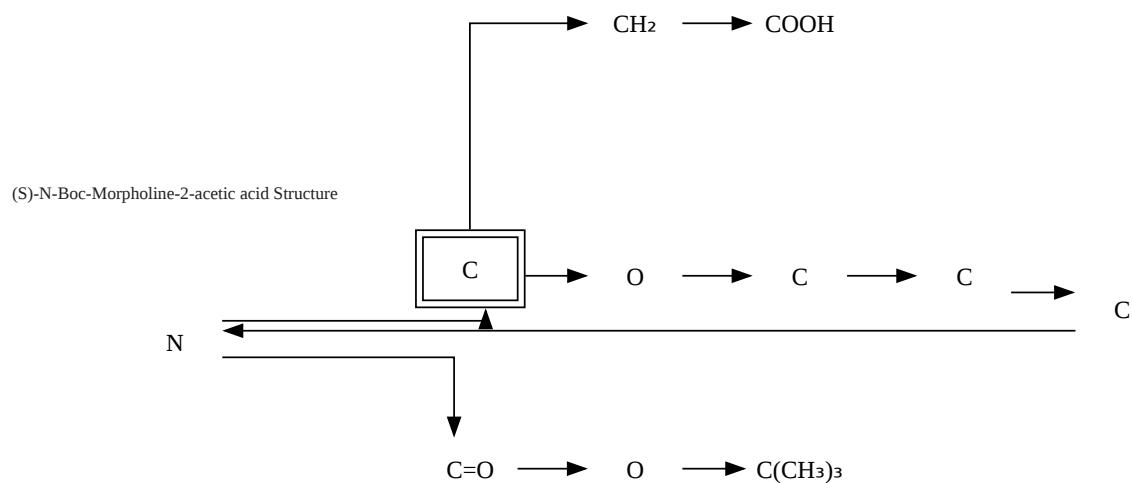
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-N-Boc-Morpholine-2-acetic acid

Cat. No.: B088599

[Get Quote](#)


An In-Depth Technical Guide to **(S)-N-Boc-Morpholine-2-acetic acid**: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist Introduction

(S)-N-Boc-Morpholine-2-acetic acid is a chiral building block of significant interest in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a stereodefined morpholine scaffold, a protected amine, and a carboxylic acid handle, make it a versatile synthon for constructing complex molecular architectures. The morpholine ring is a privileged scaffold in drug design, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, applications, and safe handling of this important reagent, tailored for researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is the cornerstone of its application in synthesis. The structure of **(S)-N-Boc-Morpholine-2-acetic acid** features a morpholine ring with a carboxymethyl substituent at the chiral C2 position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **(S)-N-Boc-Morpholine-2-acetic acid**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid[1]
CAS Number	1257850-82-0[1]
Molecular Formula	C ₁₁ H ₁₉ NO ₅ [1][2]
Molecular Weight	245.27 g/mol [1][2]
Canonical SMILES	CC(C)(C)OC(=O)N1CCO--INVALID-LINK--C1[1]
InChI Key	BBSISPMRGFJLDI-QMMMGPOBSA-N[1]

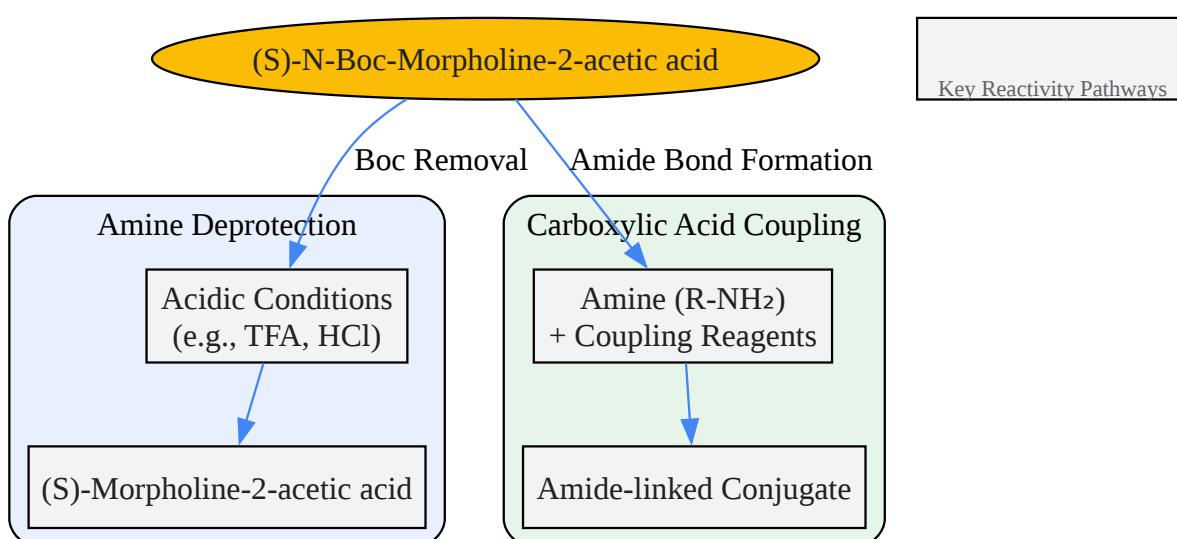
The physicochemical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	[3]
Boiling Point	388.2 ± 27.0 °C (Predicted)	[4][5]
Density	1.179 g/cm ³ (Predicted)	[4]
Storage Temperature	2-8°C, dry, sealed	[3][4][5]

Synthesis and Reactivity Insights

Synthetic Strategies


The enantioselective synthesis of **(S)-N-Boc-Morpholine-2-acetic acid** is crucial for its application in chiral drug development. Common strategies often involve the use of chiral pool starting materials or asymmetric synthesis techniques. One notable method involves an enzyme-catalyzed kinetic resolution of a racemic morpholine precursor, which allows for the separation of enantiomers with high selectivity. Another efficient approach utilizes (S)-epichlorohydrin as a chiral starting material, enabling a more direct and operationally simple synthesis without the need for chromatographic purification.[6]

The choice of synthetic route is often dictated by factors such as scalability, cost-effectiveness, and the desired enantiomeric purity. The enzymatic resolution, for instance, offers very high chiral purity (>99% ee), which is paramount for pharmaceutical applications.

Chemical Reactivity

The reactivity of **(S)-N-Boc-Morpholine-2-acetic acid** is governed by its three primary functional groups:

- **Boc-Protected Amine:** The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). This allows for the selective deprotection of the morpholine nitrogen to enable subsequent reactions at this position.
- **Carboxylic Acid:** The acetic acid moiety provides a versatile handle for a variety of chemical transformations. It readily participates in amide bond formation with amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC). This is a cornerstone reaction for incorporating the morpholine scaffold into peptides or small molecule drug candidates. The carboxylic acid can also be reduced to the corresponding alcohol or converted to an ester.
- **Morpholine Ring:** The morpholine ring itself is generally stable but can influence the conformation and physicochemical properties of the final molecule. Its presence often enhances aqueous solubility, a desirable trait for many drug candidates.

[Click to download full resolution via product page](#)

Figure 2: Key Reactivity Pathways for **(S)-N-Boc-Morpholine-2-acetic acid**.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of **(S)-N-Boc-Morpholine-2-acetic acid**. While specific spectra should be acquired for each batch, the expected patterns can be predicted based on the molecular structure.

Table 3: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Notes
¹ H NMR	Boc group (-C(CH ₃) ₃)	~1.4 ppm (singlet, 9H)	A characteristic and prominent singlet for the nine equivalent protons of the tert-butyl group.
Morpholine ring protons	2.5 - 4.0 ppm (multiplets)		A complex series of multiplets due to the diastereotopic nature of the ring protons. [7]
Acetic acid (-CH ₂ COOH)	~2.5 - 2.8 ppm (multiplet, 2H)		Protons adjacent to the chiral center and the carboxylic acid.
Carboxylic acid (-COOH)	>10 ppm (broad singlet, 1H)		The chemical shift is highly dependent on the solvent and concentration. [8]
¹³ C NMR	Boc group (-C(CH ₃) ₃)	~28 ppm	Quaternary carbon of the Boc group is around 80 ppm.
Morpholine ring carbons	~45-70 ppm		The carbon adjacent to oxygen (C-O) will be the most downfield. [7]
Acetic acid (-CH ₂ COOH)	~40 ppm (-CH ₂)		
Carbonyls (Boc & COOH)	~155 ppm (Boc), ~175 ppm (COOH)		Carbonyl carbons appear in the characteristic downfield region. [8]

IR Spectroscopy	O-H stretch (Carboxylic Acid)	2500-3300 cm ⁻¹ (broad)	A very broad band characteristic of a hydrogen-bonded carboxylic acid. ^[8]
C=O stretch (Carboxylic Acid)	1700-1730 cm ⁻¹ (strong)	Strong, sharp absorption for the acid carbonyl. ^[8]	
C=O stretch (Boc carbamate)	~1690 cm ⁻¹ (strong)	Strong absorption for the carbamate carbonyl.	
Mass Spectrometry	Molecular Ion [M+H] ⁺	246.13 m/z	For Electrospray Ionization (ESI) in positive mode.
[M-H] ⁻	244.11 m/z	For ESI in negative mode.	

Standardized Protocol for ¹H NMR Analysis

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-N-Boc-Morpholine-2-acetic acid** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing the exchangeable carboxylic acid proton.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., ' zg30').

- Spectral Width: -2 to 13 ppm.
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay (d1): 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
- Analysis: Integrate all signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to confirm the structure.

Applications in Drug Discovery and Development

(S)-N-Boc-Morpholine-2-acetic acid is a valuable building block for synthesizing novel therapeutic agents. The morpholine moiety is a common feature in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.

- Scaffold for Kinase Inhibitors: The morpholine ring can serve as a key structural element in the design of kinase inhibitors, where it can form important hydrogen bond interactions with the target protein.
- Peptidomimetics: This building block can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered conformational properties. The Boc-protected amine and carboxylic acid functionality are perfectly suited for standard solid-phase or solution-phase peptide synthesis.
- Construction of Complex Molecules: It serves as a chiral synthon for the stereoselective synthesis of more complex heterocyclic systems and natural product analogs.^[5] Its application is part of a broader strategy in medicinal chemistry to "escape from flatland" by incorporating more three-dimensional saturated heterocyclic structures to improve drug-like properties.^[9]

Safety and Handling

As with any chemical reagent, proper handling and storage are essential to ensure safety in the laboratory.

Table 4: GHS Hazard Information

Hazard Category	GHS Classification	Hazard Statement
Skin Irritation	Category 2	H315 - Causes skin irritation [1] [10]
Eye Irritation	Category 2A	H319 - Causes serious eye irritation [1] [10]
Respiratory Irritation	Specific target organ toxicity - single exposure (Category 3)	H335 - May cause respiratory irritation [1] [10]
Ingestion	Harmful if swallowed	H302 - Harmful if swallowed [1]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#) Ensure that eyewash stations and safety showers are readily accessible.[\[11\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[10\]](#)
 - Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[\[10\]](#) Wash hands thoroughly after handling.[\[1\]](#)
 - Respiratory Protection: Avoid breathing dust.[\[10\]](#) If ventilation is inadequate, use a NIOSH-approved respirator.

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[\[3\]](#)[\[4\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material should be disposed of as hazardous waste.[\[12\]](#)

Conclusion

(S)-N-Boc-Morpholine-2-acetic acid is a high-value chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide provides the foundational knowledge and practical protocols to empower scientists to leverage this versatile reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 sigmaaldrich.com
- 4. 错误页 amp.chemicalbook.com
- 5. N-Boc-2-(2-morpholiny)acetic Acid myskinrecipes.com
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC pmc.ncbi.nlm.nih.gov
- 10. aksci.com [aksci.com]
- 11. uwm.edu [uwm.edu]
- 12. cdnisotopes.com [cdnisotopes.com]
- To cite this document: BenchChem. [(S)-N-Boc-Morpholine-2-acetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088599#s-n-boc-morpholine-2-acetic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com